molecular formula C16H19BrClNO3 B2725784 5-bromo-2-chloro-N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)benzamide CAS No. 923184-48-9

5-bromo-2-chloro-N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)benzamide

Cat. No.: B2725784
CAS No.: 923184-48-9
M. Wt: 388.69
InChI Key: SIPMUJYDEDCYGA-UHFFFAOYSA-N
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Description

5-bromo-2-chloro-N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)benzamide is a sophisticated chemical intermediate designed for advanced research and development, particularly in medicinal chemistry. Its structure incorporates a 1,4-dioxaspiro[4.5]decane system, a spirocyclic ketal that is a common protecting group for cyclohexanone. This feature is highly valuable in multi-step synthesis, as it allows for the sequential and controlled deprotection of the ketone functionality, enabling the exploration of diverse chemical space and the synthesis of complex target molecules. The benzamide core, substituted with bromo and chloro groups, provides a versatile handle for further functionalization via cross-coupling reactions and other metal-catalyzed transformations. Such compounds are integral in the discovery and optimization of new therapeutic agents. Research into related benzamide and spirocyclic compounds has shown their potential in developing modulators of biologically relevant targets, highlighting the value of this compound as a key building block in drug discovery pipelines . This product is intended for research purposes in a controlled laboratory environment and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

5-bromo-2-chloro-N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19BrClNO3/c17-11-4-5-14(18)13(8-11)15(20)19-9-12-10-21-16(22-12)6-2-1-3-7-16/h4-5,8,12H,1-3,6-7,9-10H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIPMUJYDEDCYGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)OCC(O2)CNC(=O)C3=C(C=CC(=C3)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19BrClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-chloro-N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)benzamide typically involves multiple steps. One common route starts with the preparation of the spirocyclic intermediate, 1,4-dioxaspiro[4.5]decan-2-ylmethanol. This intermediate is then reacted with 5-bromo-2-chlorobenzoyl chloride under basic conditions to form the final product. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-bromo-2-chloro-N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)benzamide can undergo several types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms on the benzamide ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced, although specific conditions and reagents for these reactions are less commonly reported.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used, depending on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation or reduction can modify the functional groups on the spirocyclic ring or the benzamide moiety.

Scientific Research Applications

5-bromo-2-chloro-N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)benzamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-bromo-2-chloro-N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)benzamide involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on proteins or enzymes, potentially inhibiting their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may interact with certain kinases or other regulatory proteins .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogenated Benzamide Derivatives

Compound A : 6-Chloro-7-methyl-3-[2-(5-bromo-2-hydroxybenzylidene)-1-methylhydrazino]-1,1-dioxo-1,4,2-benzodithiazine
  • Structural Differences :
    • Core scaffold: Benzodithiazine (sulfone and hydrazine groups) vs. benzamide.
    • Substituents: 5-Bromo-2-hydroxy vs. 5-bromo-2-chloro on the aromatic ring.
  • Key Properties :
    • Higher thermal stability (decomposition at 330–331°C) due to sulfone and rigid heterocyclic core.
    • IR and NMR data confirm strong hydrogen bonding (OH stretch at 3235 cm⁻¹) and conjugation (C=N at 1610 cm⁻¹) .
Compound B : 6-Benzyl-3-(1,4-dioxaspiro[4.5]decan-2-yl)-8,8-dimethyl-1-oxa-2,6-diaza-spiro[4.4]non-2-ene-7,9-dione
  • Structural Similarities :
    • Shared 1,4-dioxaspiro[4.5]decane moiety.
    • Intramolecular hydrogen bonding (C–H···O) stabilizes conformation .
  • Differences: Compound B contains a pyrrolidinone-dihydroisoxazole core, whereas the target compound has a simpler benzamide backbone. Absence of halogens in Compound B reduces molecular weight and polar surface area.
  • Crystallographic Insights :
    • Both compounds exhibit conformational rigidity due to spirocyclic systems. In Compound B, weak intermolecular C–H···O interactions drive crystal packing along the b-axis .

Functional Group and Substituent Analysis

Property Target Compound Compound A Compound B
Core Structure Benzamide Benzodithiazine Pyrrolidinone-dihydroisoxazole
Halogen Substituents 5-Bromo, 2-chloro 5-Bromo, 2-hydroxy None
Spirocyclic System 1,4-Dioxaspiro[4.5]decane None 1,4-Dioxaspiro[4.5]decane
Hydrogen Bonding Amide N–H (potential donor) Hydrazine N–H, phenolic O–H C–H···O (intramolecular)
Thermal Stability Not reported Decomposes at 330–331°C Not explicitly reported
  • Halogen Effects : The 5-bromo-2-chloro pattern in the target compound may enhance electron-withdrawing effects compared to Compound A’s 5-bromo-2-hydroxy , altering reactivity in cross-coupling reactions or receptor interactions.

Biological Activity

5-bromo-2-chloro-N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)benzamide is a compound that has attracted attention due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies and sources.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and structure:

PropertyValue
Molecular Formula C14H15BrClN3O2
Molecular Weight 372.64 g/mol
IUPAC Name This compound

The presence of halogen substituents (bromine and chlorine) and the spirocyclic structure contribute to its unique chemical reactivity and biological properties.

The biological activity of this compound is believed to stem from its interaction with various molecular targets in biological systems. The benzamide moiety is known to influence enzyme activity and receptor interactions, potentially modulating signaling pathways related to cellular growth and apoptosis.

Interaction with Enzymes

Research indicates that compounds with benzamide structures can act as inhibitors or modulators of key enzymes involved in metabolic processes. For instance, the compound may interact with cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain signaling pathways.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of similar compounds. For example, derivatives of benzamide have shown significant antibacterial effects against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. Although specific data for this compound is limited, its structural similarities suggest potential efficacy in this area.

Anticancer Potential

The anticancer properties of benzamide derivatives are well documented. For instance, compounds with similar structural motifs have been shown to induce apoptosis in cancer cell lines through mechanisms involving the modulation of apoptosis-related proteins such as Bcl-2 and caspases. The unique spirocyclic structure may enhance this activity by improving bioavailability or targeting specific cancer cell pathways.

Case Studies

  • Study on Antimicrobial Activity : A study published in the African Journal of Environmental Science and Technology investigated various benzamide derivatives for their antimicrobial properties. The results indicated that compounds with halogen substitutions exhibited enhanced activity against Gram-positive bacteria compared to their non-halogenated counterparts .
  • Anticancer Research : In a recent publication in Nature Reviews Cancer, researchers highlighted the role of benzamide derivatives in cancer therapy, noting that modifications such as those found in this compound could lead to novel therapeutic agents targeting resistant cancer cells.

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